molecular formula C10H11NO4 B12108709 Methyl 3-(2-nitrophenyl)propanoate

Methyl 3-(2-nitrophenyl)propanoate

Cat. No.: B12108709
M. Wt: 209.20 g/mol
InChI Key: JZUUWUDINSQSRJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO4 It is an ester derived from the reaction between 3-(2-nitrophenyl)propanoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-nitrophenyl)propanoate can be synthesized through the esterification of 3-(2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to yield 3-(2-nitrophenyl)propanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-(2-aminophenyl)propanoate.

    Substitution: Depending on the nucleophile, products such as 3-(2-nitrophenyl)propylamine or 3-(2-nitrophenyl)propyl alcohol.

    Hydrolysis: 3-(2-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Methyl 3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-(2-nitrophenyl)propanoate depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which may have distinct biological activities.

Comparison with Similar Compounds

Methyl 3-(2-nitrophenyl)propanoate can be compared with other similar compounds such as:

    Methyl 3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

    Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: An ester with a similar nitrophenyl group but different alkyl substituents, affecting its reactivity and applications.

    Methyl 3-(2-hydroxyphenyl)propanoate:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C10H11NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3

InChI Key

JZUUWUDINSQSRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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